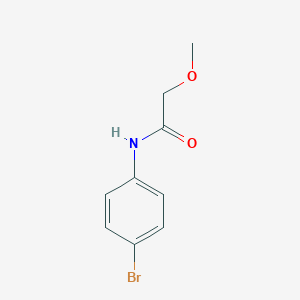

N-(4-bromophenyl)-2-methoxyacetamide

Übersicht

Beschreibung

N-(4-bromophenyl)-2-methoxyacetamide, also known as Bromo-methoxyacetanilide, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.12 g/mol. This compound has gained significant attention due to its various applications in biochemical and physiological research.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

N-(4-bromophenyl)-2-methoxyacetamide: has been studied for its potential antibacterial properties. Research indicates that derivatives of this compound exhibit significant activity against drug-resistant bacterial strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA . These findings suggest its potential use in developing new antibacterial agents, particularly against NDM-positive bacteria.

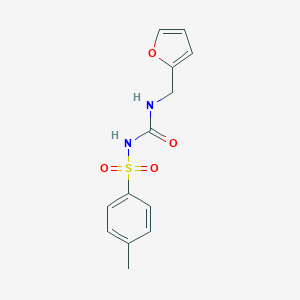

Synthesis of Furan-2-carboxamide Analogues

The compound serves as a precursor in the synthesis of furan-2-carboxamide analogues . These analogues are synthesized via Suzuki-Miyaura cross-coupling reactions and have shown moderate to good yields . The analogues could be further explored for various biological activities, expanding the scope of research in medicinal chemistry.

Antimicrobial and Antibiofilm Actions

N-(4-bromophenyl)-2-methoxyacetamide: derivatives have been evaluated for their antimicrobial action against bacterial and fungal strains. They also exhibit antibiofilm properties, particularly against Enterococcus faecium biofilm-associated infections . This application is crucial in addressing the challenges posed by biofilms in clinical settings.

Antioxidant Activity

Compounds derived from N-(4-bromophenyl)-2-methoxyacetamide have been tested for their antioxidant activity using assays like DPPH, ABTS, and ferric reducing power . The antioxidant properties are important for neutralizing free radicals, which can lead to various diseases and aging.

Drug Design and In Silico Studies

The compound’s derivatives have been used in drug design and validated through in silico studies for their potential antimicrobial effect and toxicity . These studies help in predicting the behavior of these compounds in biological systems before actual synthesis and testing.

Alternative Toxicity Testing

N-(4-bromophenyl)-2-methoxyacetamide: and its derivatives have been subjected to alternative toxicity testing, such as the impact on freshwater cladoceran Daphnia magna Straus . This approach is part of an effort to reduce reliance on traditional animal testing methods.

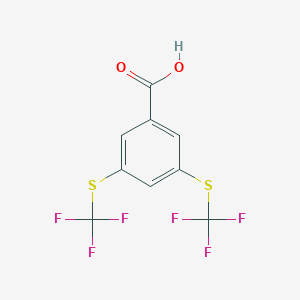

Suzuki Cross-Coupling Reactions

The compound is used in Suzuki cross-coupling reactions to synthesize a variety of imine derivatives. These derivatives have applications in the development of materials with specific electronic properties .

Density Functional Theory (DFT) Studies

Density Functional Theory studies have been conducted to explore the structural properties of N-(4-bromophenyl)-2-methoxyacetamide derivatives. These studies are essential for understanding the electronic structure and reactivity of these compounds .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Molecular docking studies of related compounds suggest that they interact with their targets within the binding pocket of selected proteins . This interaction can lead to changes in the target’s function, potentially contributing to the compound’s biological activity.

Biochemical Pathways

Related compounds, such as thiazole nucleus, have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Pharmacokinetics

The compound can be analyzed using reverse phase (rp) hplc method, which suggests that it might have certain bioavailability .

Result of Action

Related compounds have shown promising antimicrobial and anticancer activities . For instance, certain derivatives have been found to be active against breast cancer cell lines .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPRWZGIASZACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

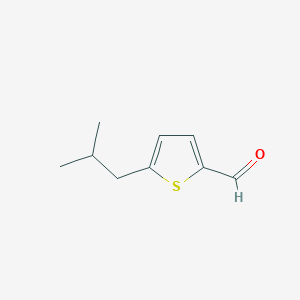

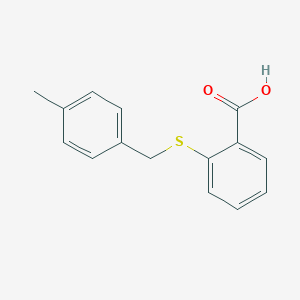

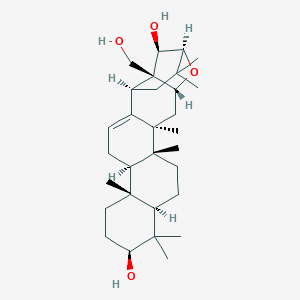

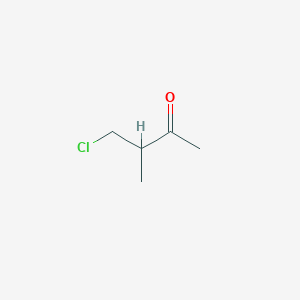

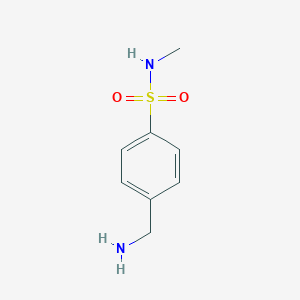

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)